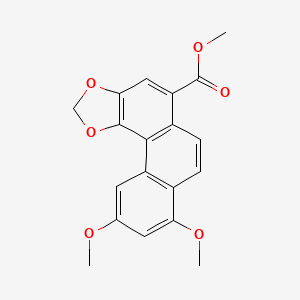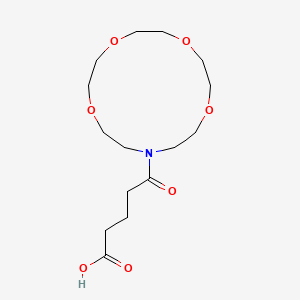
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid is a complex organic compound characterized by the presence of a cyclic structure with multiple oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid typically involves a series of organic reactions. One common method is the Mannich reaction, which incorporates excited-state proton transfer reactions . This method is favored for its ability to produce highly sensitive compounds with specific spectral properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound’s properties are exploited in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways . Its structure allows it to participate in proton transfer reactions, which are crucial in many biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
8-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol: Known for its application as a metal cation probe.
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzaldehyde: Used in early discovery research for its unique chemical properties.
5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Utilized in the synthesis of PEG-tetrazine macromers for 3D cell culture.
Uniqueness
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its versatility makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
322409-60-9 |
|---|---|
Fórmula molecular |
C15H27NO7 |
Peso molecular |
333.38 g/mol |
Nombre IUPAC |
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid |
InChI |
InChI=1S/C15H27NO7/c17-14(2-1-3-15(18)19)16-4-6-20-8-10-22-12-13-23-11-9-21-7-5-16/h1-13H2,(H,18,19) |
Clave InChI |
WEOICWXRWKFBII-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1C(=O)CCCC(=O)O |
Solubilidad |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
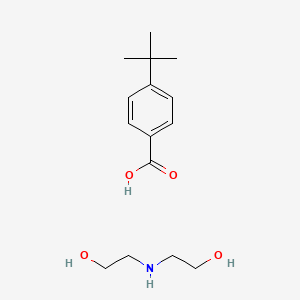
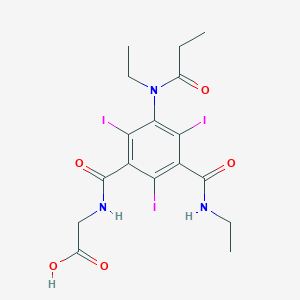
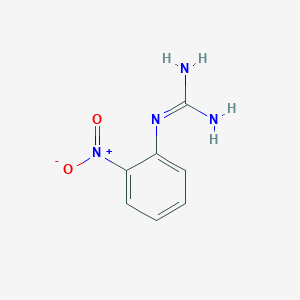
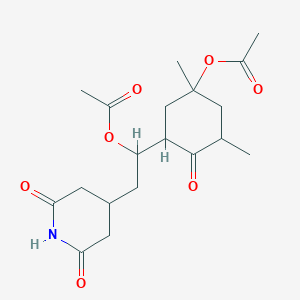
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
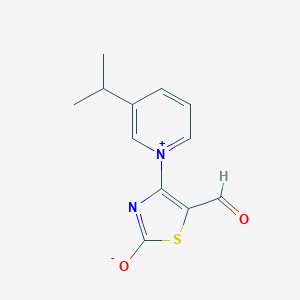
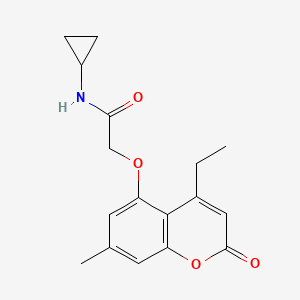
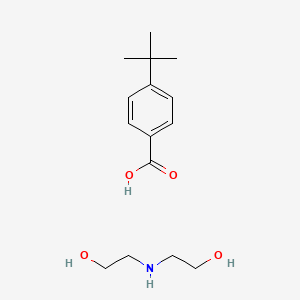
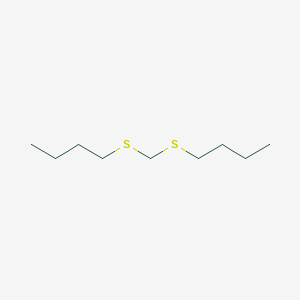

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
